molecular formula C13H11ClN2O4S B4996103 N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4996103
M. Wt: 326.76 g/mol
InChI Key: GSRWVBTULWOSBC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group, a 4-methyl group, and a 3-nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzene ring.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the 4-chlorophenyl group.

    Coupling Reaction: Finally, the chlorinated intermediate is reacted with 4-chloroaniline under basic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

    Reduction: 4-amino-3-nitrobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 4-carboxy-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-chlorophenyl)-3-nitrobenzenesulfonamide: Lacks the methyl group, which can affect its solubility and interaction with molecular targets.

    N-(4-methylphenyl)-4-methyl-3-nitrobenzenesulfonamide: Lacks the chloro group, which can influence its binding affinity to enzymes and receptors.

Uniqueness

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the presence of all three substituents (4-chlorophenyl, 4-methyl, and 3-nitro) on the benzene ring. This specific combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group, which is known for its ability to mimic natural substrates. This structural similarity facilitates binding to enzyme active sites, leading to inhibition of their activity. The compound exhibits properties that make it useful in various scientific applications, including medicinal chemistry and materials science.

The primary mechanism of action involves the compound's interaction with specific enzymes or receptors. The sulfonamide moiety allows it to inhibit enzymes critical for various biochemical pathways. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis, thus demonstrating potential as an anti-cancer agent .

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, several compounds showed promising activities. For example, compounds with minimum inhibitory concentrations (MICs) as low as 0.05 mg/mL were effective against Bacillus subtilis and Pseudomonas aeruginosa.

CompoundMIC (mg/mL)Target Bacteria
3c0.2Pseudomonas aeruginosa
4b0.10Bacillus subtilis
110.05Bacillus subtilis

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. Studies indicate that it induces selective cytotoxicity in cancer cell lines, including triple-negative breast cancer cells. The compound's ability to induce apoptosis at low concentrations highlights its potential therapeutic applications .

Case Studies

  • Antibacterial Evaluation : A study synthesized several novel sulfonamide compounds and evaluated their antibacterial activity using the microbroth dilution method. The results indicated that most compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing enhanced efficacy compared to standard antibiotics like amoxicillin .
  • Anti-Cancer Mechanism : In another study focusing on the anti-cancer effects of sulfonamides, it was found that derivatives could inhibit carbonic anhydrase IX effectively. This inhibition was correlated with reduced tumor cell proliferation in vitro, suggesting a promising avenue for further research into cancer therapies involving this compound .

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRWVBTULWOSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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